Toremifene-d6 Citrate chemical properties and structure
Toremifene-d6 Citrate chemical properties and structure
An In-depth Technical Guide to Toremifene-d6 Citrate: Chemical Properties and Structure
Introduction
Toremifene-d6 Citrate is the deuterated form of Toremifene Citrate, a selective estrogen receptor modulator (SERM).[1] Toremifene itself is a nonsteroidal triphenylethylene derivative, structurally related to tamoxifen.[2][3] As a SERM, toremifene exhibits tissue-specific estrogenic (agonist) and antiestrogenic (antagonist) effects.[2][4] It is primarily used in the treatment of metastatic breast cancer in postmenopausal women with estrogen-receptor positive tumors. The deuterated analog, Toremifene-d6 Citrate, serves as a crucial internal standard for quantitative analysis in techniques like mass spectrometry, enabling accurate measurement of toremifene levels in biological samples. This guide provides a detailed overview of its chemical properties, structure, synthesis, and mechanism of action for researchers and drug development professionals.
Chemical Properties and Structure
Toremifene-d6 Citrate is characterized by the substitution of six hydrogen atoms with deuterium on the two methyl groups of the dimethylamino moiety. This isotopic labeling increases the molecular weight without significantly altering the chemical reactivity, making it an ideal internal standard.
Data Presentation: Chemical and Physical Properties
The key chemical and physical properties of Toremifene-d6 Citrate and its non-deuterated counterpart are summarized below for comparison.
| Property | Toremifene-d6 Citrate | Toremifene Citrate | Toremifene (Free Base) |
| Chemical Name | 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate | 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl-ethanamine, 2-hydroxy-1,2,3-monopropanetricarboxylate | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
| CAS Number | 1246833-71-5 | 89778-27-8 | 89778-26-7 |
| Molecular Formula | C₃₂H₃₀D₆ClNO₈ | C₂₆H₂₈ClNO • C₆H₈O₇ (or C₃₂H₃₆ClNO₈) | C₂₆H₂₈ClNO |
| Molecular Weight | 604.12 g/mol | 598.1 g/mol | 405.96 g/mol |
| Appearance | Not specified; likely a white crystalline solid. | White crystalline solid | Not specified. |
| Melting Point | Not specified. | 160-162 °C | 108-110 °C |
| Solubility | Not specified; likely similar to Toremifene Citrate. | DMF: 30 mg/mLDMSO: 25 mg/mLMethanol: Sparingly solubleEthanol: Slightly solubleWater: Very slightly soluble (0.44 mg/mL at 37°C)Acetone/Chloroform: Very slightly soluble | Not specified. |
| Purity | Typically ≥98% for research-grade material. | ≥98% | Not specified. |
| UV Absorption (λmax) | Not specified; expected to be identical to Toremifene Citrate. | 236, 276 nm | Not specified. |
Experimental Protocols
Synthesis of Toremifene Citrate
A common synthetic route for Toremifene Citrate involves a multi-step process starting from 4-hydroxybenzophenone. The synthesis of the deuterated analog would follow a similar pathway, utilizing a deuterated version of the appropriate reagent.
Methodology:
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O-Alkylation: 4-hydroxybenzophenone is O-alkylated using 2-chloroethyl dimethylamine to produce the intermediate, [4-(2-dimethylaminoethoxy)phenyl]phenylmethanone. For the d6 variant, N,N-(dimethyl-d6)-2-chloroethylamine would be used.
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Condensation: The resulting intermediate is condensed with a complex formed from cinnamaldehyde and a reducing agent like lithium aluminum hydride (LiAlH₄). This step yields 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.
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Chlorination: The diol intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to replace a hydroxyl group with chlorine, yielding the Toremifene free base.
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Salt Formation: Finally, the Toremifene base is reacted with citric acid in a suitable solvent mixture (e.g., acetone or ethanol/water) to form the citrate salt, which can then be isolated as a crystalline solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of Toremifene and its metabolites can be determined using HPLC.
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at one of its absorption maxima, such as 276 nm.
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Quantification: The peak area of Toremifene is compared to that of a reference standard of known concentration and purity. The E-isomer, a potential impurity, can also be resolved and quantified.
Mandatory Visualizations
Signaling Pathway
// Relationships Estrogen -> ER [label="Binds & Activates"]; ER -> ERE [label="Dimerizes &\nBinds to DNA"]; ERE -> Gene_Transcription [label="Promotes"];
Toremifene -> ER [label="Competitively Binds &\nBlocks Estrogen", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Toremifene -> MAPK_Pathway [label="Inhibits\n(High Dose)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; MAPK_Pathway -> Gene_Transcription [style=dashed, arrowhead=normal];
Toremifene -> Apoptosis_Genes [label="Promotes", color="#34A853", fontcolor="#34A853"];
// Invisible edges for layout Estrogen -> Toremifene [style=invis]; } }
Caption: Toremifene's mechanism of action in breast cancer cells.
Experimental Workflow
// Nodes Start [label="Starting Materials:\n4-Hydroxybenzophenone &\nN,N-(dimethyl-d6)-2-chloroethylamine", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: O-Alkylation", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate 1:\n[4-(2-(dimethyl-d6)aminoethoxy)\n-phenyl]phenylmethanone", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Condensation\n(with Cinnamaldehyde/LiAlH4)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate 2:\nDiol Compound", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Chlorination\n(with Thionyl Chloride)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate3 [label="Toremifene-d6\n(Free Base)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Salt Formation\n(with Citric Acid)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Final Product:\nToremifene-d6 Citrate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }
Caption: General synthesis workflow for Toremifene-d6 Citrate.
Mechanism of Action
Toremifene functions as a selective estrogen receptor modulator (SERM). Its biological activity is tissue-dependent, where it can act as either an estrogen antagonist or a partial agonist.
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Antiestrogenic Effect (Breast Tissue): In hormone receptor-positive breast cancer, tumor growth is driven by estrogen. Toremifene competitively binds to estrogen receptors (ERs) within the cancer cells. This binding blocks estrogen from activating the receptor, thereby inhibiting the estrogen-mediated signaling pathways that promote cell proliferation. This is the primary mechanism for its antitumor effect in breast cancer.
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Estrogenic Effect (Other Tissues): In other tissues, such as bone and the liver, toremifene exhibits estrogenic (agonist) effects. In bone, it can help maintain bone density, which is beneficial for postmenopausal women.
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Other Molecular Pathways: Toremifene's action is not limited to ER binding. It can also modulate the expression of various genes involved in the cell cycle, programmed cell death (apoptosis), and the formation of new blood vessels (angiogenesis). Some studies suggest that at higher doses, toremifene and its metabolites can suppress insulin-like growth factor 1 (IGF-1) stimulated cell growth by inhibiting the MAPK signaling pathway.
